Leucoindigo

Description

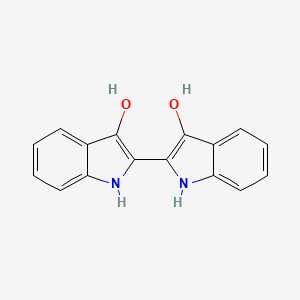

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-1H-indol-2-yl)-1H-indol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFKLIUAPGUEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | LEUCO VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074870 | |

| Record name | Leucoindigo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | LEUCO VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6537-68-4, 835912-68-0 | |

| Record name | LEUCO VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Leucoindigo | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6537-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2'-Bi-1H-indole)-3,3'-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006537684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucoindigo | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucoindigo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2,2'-bi-1H-indole]-3,3'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1'H-[2,2'-biindole]-3,3'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

leucoindigo synthesis from indigo precursors

An In-depth Technical Guide to the Synthesis of Leucoindigo from Indigo (B80030) Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the reduced and soluble form of the vibrant blue indigo dye, is a crucial intermediate in various chemical processes, including textile dyeing and the synthesis of certain bioactive molecules. Its production from various indigo precursors is a subject of significant interest in both industrial and academic research. This technical guide provides a comprehensive overview of the core methodologies for this compound synthesis, focusing on chemical reduction, electrochemical methods, and catalytic hydrogenation, as well as its generation from indigo precursors like indoxyl and isatin (B1672199). Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a deeper understanding and practical application of these synthetic routes.

Synthesis of this compound via Reduction of Indigo

The most common approach to this compound synthesis involves the reduction of indigo. This can be achieved through various methods, each with its own set of advantages and challenges.

Chemical Reduction

Chemical reduction is a widely used method for converting indigo to this compound, employing various reducing agents.

1.1.1. Using Sodium Dithionite (B78146)

Sodium dithionite (Na₂S₂O₄) is a powerful and commonly used reducing agent for the industrial production of this compound for denim dyeing.[1] The reaction is typically carried out in an alkaline medium.

Experimental Protocol:

A detailed experimental procedure for the reduction of indigo using sodium dithionite is as follows:[2]

-

Preparation of Indigo Suspension: In a 50-mL filter flask equipped with a stir bar, dissolve 3 pellets of sodium hydroxide (B78521) (NaOH) in 10 mL of water. To this alkaline solution, add the synthesized indigo powder.

-

Heating: Gently heat the mixture to boiling using a sand bath while stirring continuously.

-

Preparation of Reducing Agent Solution: While the indigo suspension is heating, prepare an approximately 10% solution of sodium hydrosulfite (sodium dithionite) by stirring 3 g of Na₂S₂O₄ into 27 mL of water. Note: Sodium dithionite should be fresh and stored appropriately.

-

Reduction Reaction: Once the indigo solution is boiling, add 2 mL of the sodium dithionite solution dropwise. Continue the dropwise addition until the blue color of the indigo completely disappears, resulting in a clear, yellow solution of this compound.[2]

-

Application (for dyeing): The hot this compound solution can then be transferred to a larger volume of water (e.g., 75 mL in a 125-mL filter flask) containing the material to be dyed.[2]

Reaction Mechanism:

The reduction of indigo by sodium dithionite in an alkaline solution involves the transfer of electrons from the dithionite ion to the indigo molecule, breaking the central carbon-carbon double bond and reducing the carbonyl groups to hydroxyl groups. The alkaline conditions are necessary because the reduction potential of sodium dithionite is pH-dependent, being a more effective reducing agent at higher pH. The base also neutralizes the acidic byproducts of the dithionite reaction with water.[3]

Signaling Pathway: Chemical Reduction of Indigo

Caption: Chemical reduction of indigo to this compound.

1.1.2. Using Glucose

Glucose can be used as a more environmentally friendly reducing agent for indigo, particularly in the presence of a catalyst like anthraquinone (B42736).[4]

Experimental Protocol:

A general procedure for the glucose-driven reduction of indigo is as follows:

-

Catalyst Impregnation: Dissolve anthraquinone in a suitable solvent (e.g., acetone). Suspend indigo particles in this solution using sonication. Evaporate the solvent completely to obtain indigo particles with uniformly immobilized anthraquinone.

-

Reduction: The catalyst-impregnated indigo is then reacted with a 10-fold excess of glucose in an aqueous 0.1 M NaOH solution at 65°C. The reaction is monitored until the blue color disappears, indicating the formation of this compound.

Electrochemical Reduction

Electrochemical methods offer a cleaner alternative to chemical reduction, avoiding the use of stoichiometric reducing agents and the resulting waste products.[5] This process can be carried out directly or indirectly.

Experimental Protocol (Indirect Electrochemical Reduction):

A laboratory-scale setup for the indirect electrochemical reduction of indigo can be designed as follows:[6]

-

Electrochemical Cell Setup: A divided electrochemical cell with a cathode and anode chamber separated by an ion-exchange membrane is used. Stainless steel or nickel electrodes can serve as both the cathode and anode, with a saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Electrolyte Preparation: The catholyte consists of a mediator solution (e.g., Fe³⁺-triethanolamine complex) containing the indigo suspension. The anolyte is typically a NaOH solution (e.g., 40 g/L).

-

Electrolysis: The reduction is carried out in constant current mode. The mediator is electrochemically reduced at the cathode and subsequently reduces the indigo particles in the bulk solution. The use of ultrasonic waves can enhance the rate of this indirect electro-catalytic process.[6]

Experimental Workflow: Electrochemical Reduction of Indigo

Caption: Workflow for electrochemical this compound synthesis.

Catalytic Hydrogenation

Catalytic hydrogenation is another clean method for indigo reduction, utilizing hydrogen gas and a catalyst. This process is efficient and can be used for continuous production of this compound.[7]

Experimental Protocol:

A general procedure for the catalytic hydrogenation of indigo is as follows:[7]

-

Catalyst Preparation: A suitable catalyst, such as Raney nickel or a noble metal on a support (e.g., rhodium on activated carbon), is prepared and activated.

-

Reaction Setup: In a high-pressure reactor, the indigo raw material, the catalyst, and an aqueous NaOH solution (e.g., 9%) are added.

-

Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen (e.g., 0.2-1 MPa). The reaction is carried out at an elevated temperature (e.g., 60-120°C) for a specified time (e.g., 2 hours).

-

Product Isolation: After the reaction is complete, the catalyst is separated (e.g., by filtration or magnetic separation) to yield the this compound solution.

Synthesis of this compound from Precursors

This compound is also a key intermediate in the synthesis of indigo itself from various precursors.

From Indoxyl

Indoxyl is a direct precursor to indigo. In the presence of a mild oxidizing agent, two molecules of indoxyl dimerize to form this compound, which is then further oxidized to indigo.[8] An alkaline solution of this compound can be prepared by reacting 2 moles of indoxyl with one mole of indigo.[9]

Experimental Protocol:

A method for preparing this compound from an indoxyl fusion mass is described in a patent:[9]

-

Preparation of Indoxyl Solution: A phenyl-glycine fusion mass containing indoxyl is dissolved in water to form an alkaline solution.

-

Reaction with Indigo: A stoichiometric amount of indigo is added to the alkaline indoxyl solution to form this compound.

-

Concentration and Precipitation: The resulting this compound solution is concentrated by evaporation under subatmospheric pressure. Upon cooling, the alkali metal salt of this compound precipitates out of the concentrated solution.

-

Purification: The precipitate can be separated by filtration. Further purification can be achieved by redissolving the salt and re-precipitating it.

From Isatin

The synthesis of indigo from isatin, as first described by Baeyer, involves the reduction of an isatin derivative.[10]

Experimental Protocol (Baeyer-Drewson Indigo Synthesis):

While this classic synthesis primarily aims for indigo, this compound is an intermediate. A microscale adaptation of this synthesis is as follows:

-

Reaction Mixture: Dissolve approximately 0.1 g of 2-nitrobenzaldehyde (B1664092) in 2 cm³ of propanone in a test tube. Add 25 drops of deionized water.

-

Base Addition: Slowly add 20 drops of sodium hydroxide solution. A purple precipitate of indigo will form.

-

Isolation of Indigo: After allowing the precipitation to complete, the indigo is filtered and washed.

-

Reduction to this compound: The isolated indigo can then be reduced to this compound using the sodium dithionite method described in section 1.1.1.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different this compound synthesis methods.

| Synthesis Method | Precursor | Reducing Agent/Catalyst | Reaction Conditions | Yield/Conversion | Purity | Reference(s) |

| Chemical Reduction | Indigo | Sodium Dithionite | Alkaline, Boiling Water | High (qualitative) | - | [2] |

| Indigo | Glucose/Anthraquinone | 0.1 M NaOH, 65°C | Complete conversion | - | [4] | |

| Electrochemical Reduction | Indigo | NiMoS/CF electrode | 1.0 M KOH, 10% MeOH, 70°C, 10 mA cm⁻² | 99.2% conversion | - | [11] |

| Indigo | Iron(II)/triethanolamine | pH 11.4-11.5 | - | - | [12] | |

| Catalytic Hydrogenation | Indigo | Raney Nickel | 80-145°C, 1.5-5.5 MPa H₂ | 95.7-96.3% | - | [13] |

| Indigo | Rh on Activated Carbon | 100°C, 0.2 MPa H₂ | High (qualitative) | - | [7] | |

| From Precursors | Indoxyl + Indigo | - | Alkaline solution, vacuum evaporation | 99% recovery of purified this compound | High | [9] |

Note: Quantitative data, especially on purity, is not always available in the cited literature. The presented yields and conversions are as reported in the specific experiments and may vary with scale and optimization.

Conclusion

The synthesis of this compound can be accomplished through a variety of methods, each with its own set of experimental conditions, advantages, and limitations. Chemical reduction using sodium dithionite remains a prevalent industrial method due to its efficiency, while greener alternatives like glucose-based reduction, electrochemical synthesis, and catalytic hydrogenation are gaining increasing attention due to their reduced environmental impact. The choice of synthetic route will depend on the specific application, scale of production, and desired purity of the final this compound product. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important chemical intermediate. Further research into optimizing reaction conditions and developing more sustainable and cost-effective synthesis methods will continue to be an active area of investigation.

References

- 1. textileflowchart.com [textileflowchart.com]

- 2. vfsilesieux.free.fr [vfsilesieux.free.fr]

- 3. reddit.com [reddit.com]

- 4. matec-conferences.org [matec-conferences.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Practical and environment-friendly indirect electrochemical reduction of indigo and dyeing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106975483A - Catalyst for synthesizing hydrogenated indigo through indigo hydrogenation, and preparation method and application thereof - Google Patents [patents.google.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. US2159930A - Preparation of leuco-indigo - Google Patents [patents.google.com]

- 10. Indigo dye - Wikipedia [en.wikipedia.org]

- 11. Electrocatalytic hydrogenation of indigo by NiMoS: energy saving and conversion improving - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. sdc.org.uk [sdc.org.uk]

- 13. CN102516817A - Method for preparing indigo white solution - Google Patents [patents.google.com]

An In-depth Technical Guide to the Leucoindigo Formation Mechanism

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Indigo (B80030), a vibrant blue dye with a rich history, is characterized by its water insolubility, a property that necessitates its conversion to a soluble form for application in dyeing and other advanced fields. This conversion is a cornerstone of vat dyeing technology and involves the reduction of indigo to its soluble, near-colorless precursor, leucoindigo (also known as indigo white). The formation of this compound is a reversible redox reaction that can be achieved through various chemical, electrochemical, and microbial pathways. This technical guide provides a comprehensive overview of the core mechanisms of this compound formation, details key experimental protocols for its synthesis and analysis, presents quantitative data for characterization, and visualizes the underlying processes to support advanced research and development.

The Core Redox Mechanism: From Indigo to this compound

The transformation of indigo to this compound is fundamentally a two-electron, two-proton (2e⁻/2H⁺) reduction process. In this reaction, the conjugated dicarbonyl system of the indigo molecule is reduced to a di-enol form.[1] This structural change disrupts the chromophore responsible for indigo's intense blue color, resulting in the characteristic yellow-green hue of the this compound solution.[1]

The insolubility of indigo in water is due to strong intermolecular hydrogen bonding. The reduction to this compound breaks this network and introduces hydroxyl groups, which can be ionized in an alkaline medium, rendering the molecule soluble in water.[2] This soluble form can penetrate textile fibers. Subsequent exposure to an oxidizing agent, typically atmospheric oxygen, reverses the reaction, converting this compound back to its insoluble blue form and trapping it within the fiber matrix.[3]

Pathways to this compound Formation

This compound can be generated from indigo through several distinct methods, each with unique advantages and applications, ranging from traditional fermentation to modern, environmentally benign electrochemical processes.

Chemical Reduction

The most prevalent industrial method for this compound formation involves chemical reducing agents in a strongly alkaline environment.[4]

-

Sodium Dithionite (B78146) (Na₂S₂O₄): Also known as sodium hydrosulfite, this is the most widely used reducing agent due to its efficiency and cost-effectiveness.[1] The reaction is performed under basic conditions (pH 11-14), typically using sodium hydroxide (B78521) (NaOH).[4] The alkaline medium is crucial as the reduction potential of dithionite is pH-dependent, and the base neutralizes acidic byproducts, driving the reaction forward.[5]

-

Other Reducing Agents: Environmentally friendlier alternatives to sodium dithionite are actively being researched. These include reducing sugars like glucose, which can effectively reduce indigo in alkaline conditions, mimicking historical fermentation processes.[6] Other agents such as zinc powder have also been used.[7]

Electrochemical Reduction

Electrochemical methods offer a sustainable alternative to chemical reductants, minimizing waste and hazardous byproducts. This "Smart Indigo™" process uses only indigo pigment, caustic soda, water, and electricity. The reduction can occur in two ways:

-

Direct Reduction: Indigo particles are reduced directly at the surface of a cathode.

-

Indirect Reduction: A redox mediator, such as an iron(II)-triethanolamine complex, is reduced at the cathode and subsequently transfers electrons to the indigo molecules in the solution.[4]

Microbial Reduction

Traditional indigo dyeing has long utilized microbial fermentation. In an anaerobic and alkaline vat, specific bacterial communities metabolize substrates (like sugars) and reduce the insoluble indigo to the soluble leuco form.[2][4] This method is central to "Aizome," the Japanese traditional indigo dyeing process.[8] Enzymes such as azoreductases, which utilize co-enzymes like NADH, are implicated in this biological reduction pathway.[2]

Quantitative Analysis and Characterization

The conversion of indigo to this compound can be precisely monitored and quantified using various spectroscopic and electrochemical techniques.

Data Presentation

The distinct electronic structures of indigo and this compound give rise to unique spectroscopic signatures, which are summarized below.

Table 1: Spectroscopic Properties of Indigo and this compound

| Property | Indigo | This compound | Source(s) |

|---|---|---|---|

| Color | Intense Blue | Yellow / Colorless | [9] |

| UV-Vis λmax | ~616 nm | ~410 nm | [10] |

| Fluorescence Quantum Yield (ΦF) | Very Low (~2.3 x 10⁻³) | High (~0.348) |[11] |

Table 2: 13C NMR Chemical Shifts for this compound in D₂O

| Carbon Atom | Chemical Shift (δ) in ppm | Source(s) |

|---|---|---|

| C-7 | 114.2 | [12] |

| C-3 | 117.4 | [12] |

| C-4 | 119.9 | [12] |

| C-6 | 121.1 | [12] |

| C-5 | 123.9 | [12] |

| C-2 | 124.5 | [12] |

| C-9 | 138.5 | [12] |

| C-8 | 139.1 |[12] |

Note: NMR spectroscopy of this compound is performed in deuterium (B1214612) oxide (D₂O) after reduction, as indigo itself is insoluble.[12][13]

Experimental Protocols

Precise and repeatable experimental procedures are critical for the study and application of the this compound formation mechanism.

Laboratory Synthesis of Indigo (Baeyer-Drewson Reaction)

This procedure is a common laboratory-scale synthesis of indigo.

Methodology:

-

Dissolve 0.50 g of o-nitrobenzaldehyde in 5 mL of acetone (B3395972) in a 20 mL vial equipped with a stir bar.

-

Add 5 mL of distilled water to the solution and begin stirring.

-

Over a period of 5 minutes, add 2.5 mL of 1M NaOH dropwise to the stirring mixture. The solution will darken, and a dark purple precipitate of indigo will form.[3]

-

Continue stirring for an additional 5 minutes to ensure the reaction is complete.

-

Collect the indigo precipitate via vacuum filtration using a Hirsch or Büchner funnel.

-

Wash the solid product with distilled water until the filtrate runs clear, followed by a wash with a small amount of cold ethanol (B145695) to facilitate drying.[3]

-

Allow the product to air dry completely before weighing.

Chemical Reduction of Indigo to this compound

This protocol details the conversion of the synthesized indigo into its soluble leuco form using sodium dithionite.

Methodology:

-

Prepare an alkaline solution by dissolving 3 pellets of NaOH (or an equivalent amount to achieve a high pH) in 10 mL of water in a 50 mL flask with a stir bar.

-

Add the previously synthesized and dried indigo to the NaOH solution.

-

Gently heat the mixture to boiling while stirring.[3]

-

In a separate beaker, prepare a ~10% sodium dithionite solution by dissolving approximately 3 g of Na₂S₂O₄ in 27 mL of water.[3]

-

Once the indigo solution is boiling, add the sodium dithionite solution dropwise until the blue color completely disappears, yielding a clear yellow or yellow-green this compound solution.[3][14]

-

The resulting solution is now ready for dyeing applications or further analysis. It should be used relatively quickly as it can be re-oxidized by atmospheric oxygen.

Conclusion

The formation of this compound is a critical chemical transformation that renders the insoluble indigo pigment useful for a vast range of applications, most notably in the textile industry. The mechanism is a well-understood redox process that can be initiated through chemical, electrochemical, or microbial means. While sodium dithionite remains the industrial standard for chemical reduction, significant research is focused on developing more sustainable and environmentally friendly methods, such as electrochemical and biocatalytic systems. A thorough understanding of the kinetics, quantitative analysis, and experimental protocols associated with this compound formation is essential for optimizing existing processes and innovating new technologies in dyeing, materials science, and beyond.[15]

References

- 1. utupub.fi [utupub.fi]

- 2. researchgate.net [researchgate.net]

- 3. vfsilesieux.free.fr [vfsilesieux.free.fr]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. idosi.org [idosi.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of leuco-indigo in indigo-dye-fermenting suspension by normal pulse voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tekhelet.com [tekhelet.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

An In-depth Technical Guide to the Physical and Chemical Properties of Leucoindigo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoindigo, the reduced and soluble form of the iconic dye indigo (B80030), is a molecule of significant interest beyond its traditional role in textile dyeing. Its reversible redox chemistry, coupled with its unique spectroscopic and electrochemical properties, makes it a valuable subject of study for researchers in fields ranging from materials science to drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for its synthesis and analysis, and illustrating key concepts through logical diagrams.

Introduction

This compound, systematically named [2,2'-Bi-1H-indole]-3,3'-diol, is the colorless or pale yellow, water-soluble precursor to the intensely blue indigo dye. Its formation is the central step in the vat dyeing process, where the insoluble indigo is chemically reduced to the soluble leuco form, allowing it to penetrate textile fibers before being re-oxidized to trap the blue pigment within the material.[1] This reversible two-electron, two-proton (2e⁻/2H⁺) transfer is the cornerstone of this compound's chemistry and the focus of much scientific investigation.[2] Understanding the nuanced physical and chemical properties of this compound is crucial for optimizing existing applications and exploring its potential in novel technologies.

Physical Properties

This compound is a crystalline solid.[3] While some of its physical properties are not as extensively documented as those of its oxidized counterpart, indigo, key data has been compiled from various sources.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [3] |

| Molecular Weight | 264.28 g/mol | [3] |

| Appearance | Crystalline solid, typically pale yellow or colorless in solution | [1][3] |

| Melting Point | Not available in searched literature. Indigo sublimes at 390-392 °C.[4] | |

| Boiling Point | 591.3 ± 45.0 °C (Predicted) | |

| Density | 1.497 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.06 ± 0.50 (Predicted) |

Chemical Properties

The chemical behavior of this compound is dominated by its redox activity and its solubility characteristics, which are highly dependent on pH.

Solubility

Redox Chemistry

The reversible oxidation of this compound to indigo is a fundamental chemical property that can be triggered by exposure to atmospheric oxygen.[2] This redox transition is the basis for its use as a vat dye and is also a subject of electrochemical studies.

Table 2: Electrochemical Properties of this compound

| Property | Value/Description | Conditions | Source(s) |

| Redox Reaction | This compound ⇌ Indigo + 2e⁻ + 2H⁺ | Reversible | [2] |

| Half-Wave Potentials | -0.56 V and -0.29 V | Alkaline conditions | [6] |

The redox potential of the this compound/indigo system is sensitive to environmental factors such as pH, solvent, and ionic strength.

References

- 1. researchgate.net [researchgate.net]

- 2. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 482-89-3 CAS MSDS (Indigo) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. vfsilesieux.free.fr [vfsilesieux.free.fr]

- 6. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]

Introduction to Leucoindigo and its Importance

An In-depth Technical Guide to the Solubility of Leucoindigo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, the reduced and soluble form of indigo (B80030). Given the air-sensitive nature of this compound, this document focuses on the principles governing its solubility, the experimental methodologies required for its quantification, and the challenges associated with handling this compound.

Indigo, a vibrant blue dye, is renowned for its poor solubility in water and most common organic solvents. This insolubility is attributed to strong intermolecular hydrogen bonding. To be used as a textile dye, indigo must first be converted to its reduced, water-soluble form, known as this compound or "indigo white". This transformation is central to the vat dyeing process, where the soluble this compound penetrates textile fibers before being oxidized back to the insoluble indigo, trapping the color within the fabric. Beyond textiles, understanding the solubility of this compound and its derivatives is crucial for applications in organic electronics, analytical chemistry, and drug development, where controlled solubilization and delivery are paramount.

This compound is highly sensitive to atmospheric oxygen, which readily oxidizes it back to its insoluble indigo form. This instability presents a significant challenge in accurately measuring its solubility and necessitates handling under inert conditions.

Solubility of this compound in Aqueous Solutions

The primary solvent for this compound is water under alkaline and reducing conditions. Its solubility in aqueous media is highly dependent on pH. The reduction of indigo to this compound is typically carried out using a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline solution, often sodium hydroxide (B78521) (NaOH).

The alkaline conditions are essential for solubilizing the this compound by deprotonating its hydroxyl groups to form the more soluble mono- and di-anionic forms. The mono-ionic form is considered to be the most effective for dyeing and is predominant at a pH of approximately 10.8-11.2. If the solution is too basic, the dianion form is favored, which has been reported to have poorer dyeing properties[1].

While precise quantitative data is scarce in publicly available literature, a patent for producing concentrated this compound solutions suggests that stable solutions containing 25% to 55% by weight of the this compound salt can be achieved in mixtures of alkali metal hydroxides (e.g., NaOH and KOH)[2].

Table 1: Qualitative and Semi-Quantitative Solubility of this compound in Aqueous Systems

| Solvent System | Reducing Agent | pH | Temperature (°C) | Solubility | Notes |

| Water | Sodium Dithionite | >10 (optimal ~11) | ~50 | Soluble | The most common system for generating soluble this compound for dyeing. |

| Water | Glucose | Alkaline | 55-75 | Soluble | An environmentally friendlier alternative to sodium dithionite. |

| Deuterium Oxide (D₂O) | Sodium Dithionite | Alkaline | Not specified | Readily Soluble | Used for NMR analysis of this compound and its derivatives. |

| Mixed NaOH/KOH | Catalytic Hydrogenation | Alkaline | 40-70 | Up to 55% by weight (as salt) | High concentrations are achievable for industrial applications. |

Solubility of this compound in Organic Solvents

There is a significant lack of quantitative data on the solubility of this compound in organic solvents. This is largely due to its instability and the fact that its primary application is in aqueous dyeing processes. The parent compound, indigo, is known to be soluble in some polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). However, it is not well-documented whether the reduced this compound form is stable and soluble in these solvents, even under an inert atmosphere.

To enhance solubility in organic solvents, chemical modification of the indigo core is a common strategy. For instance, N-acylation or the introduction of long alkyl chains can disrupt the intermolecular hydrogen bonding that limits solubility[3].

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | Indigo is soluble; this compound solubility is not well-documented. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not available | Indigo is slightly soluble; this compound solubility is not well-documented. |

| Ethanol | C₂H₅OH | Data not available | Generally, indigo has poor solubility. |

| Acetone | C₃H₆O | Data not available | Generally, indigo has poor solubility. |

Experimental Protocols for Determining this compound Solubility

Accurately determining the solubility of this compound requires careful control of the experimental conditions to prevent oxidation. The general approach involves preparing a saturated solution of this compound under an inert atmosphere, separating the undissolved solid, and then quantifying the concentration of dissolved this compound in the supernatant.

General Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Detailed Methodologies

4.2.1. Preparation of a Saturated this compound Solution

This protocol is a composite of standard solubility testing procedures adapted for the air-sensitive nature of this compound.

-

Setup: All glassware should be dried and purged with an inert gas (e.g., nitrogen or argon). The experiment should be conducted in a glovebox or using Schlenk line techniques.

-

Addition of Solids: Add an excess amount of purified indigo powder to a reaction vessel. The exact amount should be recorded, ensuring that a solid phase remains after equilibration.

-

Solvent and Reagent Addition: Add the desired volume of deoxygenated solvent to the vessel. If an aqueous solution is being tested, the appropriate amount of alkali (e.g., NaOH) should be pre-dissolved in the deoxygenated water.

-

Reduction: While stirring, add the reducing agent (e.g., sodium dithionite or glucose). The mixture should be heated gently (e.g., to 50°C) to facilitate the reduction, which is indicated by a color change from blue to a clear yellow or yellow-green.

-

Equilibration: Seal the vessel and allow the solution to equilibrate for a set period (e.g., 24 hours) at a constant, controlled temperature with continuous stirring or agitation. This ensures that the solution becomes saturated with this compound.

4.2.2. Phase Separation

-

Centrifugation: Transfer the equilibrated suspension to centrifuge tubes under an inert atmosphere. Centrifuge at a sufficient speed and duration to pellet all undissolved solids.

-

Filtration: Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) into a clean, inert-atmosphere vessel. This must be done quickly to minimize contact with any potential oxygen.

4.2.3. Quantification of Dissolved this compound

The concentration of this compound in the clear supernatant can be determined by several methods.

Method 1: UV-Vis Spectrophotometry [4][5][6]

-

Sample Preparation: Take a known volume of the supernatant and dilute it with a deoxygenated solvent to a concentration within the linear range of the spectrophotometer. All dilutions must be performed under an inert atmosphere.

-

Measurement: Measure the absorbance of the diluted solution in a sealed cuvette at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 407-410 nm[4][7].

-

Calculation: Use a pre-established calibration curve of known this compound concentrations to determine the concentration of the sample, and then back-calculate the original concentration in the saturated solution.

Method 2: Redox Titration [4][5][6]

-

Titration Setup: Transfer a known volume of the supernatant to a titration vessel under an inert atmosphere.

-

Titration: Titrate the this compound solution with a standardized solution of an oxidizing agent, such as potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).

-

Endpoint Detection: The endpoint can be determined potentiometrically or with a colorimetric indicator.

-

Calculation: The concentration of this compound is calculated based on the stoichiometry of the redox reaction and the volume of titrant used.

Method 3: Electrochemical Methods [8][9][10][11]

-

Technique: Techniques such as normal pulse voltammetry can be used to measure the concentration of this compound by monitoring its oxidation at an electrode.

-

Procedure: The supernatant is analyzed in an electrochemical cell under an inert atmosphere. The current generated by the oxidation of this compound is proportional to its concentration.

-

Advantages: Electrochemical methods can be highly sensitive and may be less affected by colored impurities compared to spectrophotometry.

Conclusion

The solubility of this compound is a critical parameter in its various applications, yet it remains an under-documented area in scientific literature, particularly concerning quantitative data in a range of solvents. The inherent instability of this compound in the presence of oxygen necessitates specialized experimental procedures for accurate solubility determination. This guide provides a foundational understanding and a methodological framework for researchers and professionals working with this important compound. Future research should focus on systematically generating quantitative solubility data for this compound in both aqueous and organic solvents to broaden its applicability beyond traditional dyeing.

References

- 1. reddit.com [reddit.com]

- 2. This compound | C16H12N2O2 | CID 23035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Electrochemical determination of plant-derived leuco-indigo after chemical reduction by glucose | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Stability of Leucoindigo Under Acidic vs. Alkaline Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of leucoindigo, the reduced and soluble form of indigo (B80030), under varying pH conditions. Understanding the factors that govern the stability of this compound is critical for its application in diverse fields, from textile dyeing to the development of novel therapeutic agents. This document summarizes key data, outlines experimental protocols, and provides visual representations of the underlying chemical processes.

Core Concepts: The pH-Dependent Nature of this compound

This compound, also known as white indigo, is the cornerstone of traditional indigo dyeing due to its solubility in aqueous solutions, a stark contrast to the insoluble nature of its oxidized counterpart, indigo. The transition between these two forms is a reversible redox reaction. The stability of this compound is intrinsically linked to the pH of the medium, which dictates its molecular form and susceptibility to oxidation.

Under alkaline conditions , typically at a pH above 10, this compound is more stable and soluble. This is the fundamental principle behind the vat dyeing process, where an alkaline environment is essential for dissolving the reduced dye and allowing it to impregnate textile fibers. The optimal pH for the microbial or chemical reduction of indigo to this compound is often cited to be around 10.0 to 11.0.[1][2]

Conversely, under acidic conditions , this compound is less stable and prone to rapid oxidation back to the insoluble blue indigo pigment. The protonated form of this compound, which predominates at lower pH, is less soluble and more readily loses electrons to an oxidizing agent, such as atmospheric oxygen.

Quantitative Data on this compound Stability

Direct kinetic data on the degradation of this compound under a wide range of pH values is not extensively available in the public domain. However, data on the formation and presence of this compound at different pH levels provide insights into its relative stability. The following table summarizes the concentration of microbially-reduced this compound observed at different pH values, indicating a higher yield and thus inferred stability at alkaline pH.

| pH | Temperature (°C) | This compound Concentration (µM) by Alkalibacterium sp. A1 | This compound Concentration (µM) by Pseudomonas sp. G5 | Reference |

| 6.0 | 30 | ~5.7 | ~6.2 | [2] |

| 8.0 | 30 | ~11.1 | ~9.3 | [2] |

| 10.0 | 30 | 26.7 | 11.2 | [2] |

| 10.0 | 50 | ~42 | ~15.8 | [2] |

Table 1: Concentration of this compound produced by bacterial reduction at different pH and temperature conditions. The higher concentrations at pH 10.0 suggest more favorable conditions for its formation and persistence.

The stability of this compound in alkaline solution is also dependent on its state of ionization. This compound exists in three forms depending on the pH: the fully protonated (acid) form, the monophenolate form, and the biphenolate form. The equilibrium between these forms is governed by their respective pKa values.

| Form | pKa | Predominant pH Range |

| Acid this compound | 7.97 | < 7.97 |

| Monophenolate this compound | 12.68 | 7.97 - 12.68 |

| Biphenolate this compound | >12.68 | > 12.68 |

Table 2: Ionization states of this compound and their corresponding pKa values. The monophenolate and biphenolate forms, which are more soluble and stable, are favored in alkaline conditions.[3]

Experimental Protocols

Preparation of this compound Solution (Chemical Reduction)

A standard laboratory procedure for the preparation of a this compound solution involves the chemical reduction of indigo in an alkaline medium.

Materials:

-

Indigo powder

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Distilled water

-

Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

-

Inert atmosphere (e.g., nitrogen or argon gas) is recommended to prevent rapid oxidation.

Procedure:

-

Prepare an aqueous solution of sodium hydroxide. The concentration will depend on the desired final pH, typically in the range of pH 11-13.

-

Disperse the indigo powder in the alkaline solution with stirring.

-

Gently heat the suspension (e.g., to 50-70°C) to facilitate the reaction.

-

Gradually add a freshly prepared solution of the reducing agent, sodium dithionite, to the indigo suspension.

-

Continue stirring and maintaining the temperature until the blue color of the indigo disappears and a clear, yellowish-green solution of this compound is formed.

-

The this compound solution should be used immediately or stored under an inert atmosphere to minimize oxidation.

Spectrophotometric Analysis of this compound Stability

The stability of a this compound solution can be monitored over time by tracking the changes in its UV-Visible absorption spectrum. This compound has a characteristic absorption maximum around 410-420 nm, while indigo has a strong absorption peak at approximately 610 nm.

Apparatus:

-

UV-Visible Spectrophotometer

-

Cuvettes

-

pH meter

Procedure:

-

Prepare a this compound solution at the desired pH (acidic or alkaline) using the protocol described above.

-

Immediately after preparation (t=0), record the UV-Visible spectrum of the solution from 300 to 700 nm.

-

Store the this compound solution under the desired conditions (e.g., at a specific temperature, exposed to air or under an inert atmosphere).

-

At regular time intervals, withdraw an aliquot of the solution and record its UV-Visible spectrum.

-

The stability of this compound can be quantified by monitoring the decrease in the absorbance at its λmax (~410 nm) and the corresponding increase in the absorbance at the λmax of indigo (~610 nm).

-

The rate of degradation can be determined by plotting the concentration of this compound (calculated from the absorbance using the Beer-Lambert law) as a function of time.

Visualizations

Chemical Transformations of this compound

The following diagram illustrates the pH-dependent equilibrium of this compound and its oxidation to indigo.

References

A Technical Guide to the Historical Preparation of Leucoindigo

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical methodologies for the preparation of leucoindigo, the soluble, reduced form of indigo (B80030) essential for dyeing. The conversion of insoluble indigo pigment into its usable leuco form has been a critical step in textile dyeing for millennia, evolving from complex biological fermentations to more direct chemical reductions. This document provides a technical overview of these core historical processes, presenting available quantitative data, detailed experimental protocols derived from historical accounts, and visualizations of the underlying chemical and procedural workflows.

Introduction to Indigo and the Necessity of Reduction

Indigo, with its characteristic deep blue hue, is a vat dye, meaning it is insoluble in water. To be used as a textile dye, it must first be converted to its water-soluble, reduced form, known as this compound or "indigo white".[1] In this state, the dye can penetrate the fibers of the textile. Upon exposure to oxygen in the air, the this compound within the fibers oxidizes back to the insoluble indigo, trapping the blue pigment within the material.[2][3] This process is what gives indigo-dyed textiles their renowned colorfastness.[4] Historically, this reduction was achieved through various ingenious methods, broadly categorized into fermentation and chemical processes.

Historical Methods of this compound Preparation

The preparation of a this compound vat has historically relied on two main principles: microbial fermentation and chemical reduction. The goal of each method is to create an alkaline and oxygen-free (anaerobic) environment to facilitate the reduction of indigo.[5]

Fermentation Vats

Fermentation vats are the most ancient methods, utilizing microorganisms to create the necessary reducing conditions. These vats were complex ecosystems, and their success often depended on the skill and experience of the dyer.

a) The Woad Vat (European Method)

Historically in Europe, indigo was primarily sourced from the woad plant (Isatis tinctoria).[6] Woad leaves were processed into dried balls, which were then "couched" or fermented to produce the dye.[5]

b) The Urine Vat

A common and widespread historical method, the urine vat, utilized the fermentation of stale urine. The urea (B33335) in urine hydrolyzes to ammonia, creating the necessary alkaline environment, while other organic compounds serve as a food source for reducing bacteria.[5][6]

c) Plant-Based Fermentation Vats (Various Cultures)

Different cultures developed fermentation vats using locally available plant materials. In Japan, the practice of aizome involved fermenting dried indigo leaves (Persicaria tinctoria) with ingredients like wheat bran and sake in a process called sukumo.[7] In Gujarat, India, artisans mixed indigo pigment with natural ingredients such as lime, sugar, and tamarind seed powder.[8] Similarly, in West Africa, boiled cassava, lime, and alum were used in the dye-resist techniques known as Adire.[9] In ancient China, the dye was prepared by mixing indigo leaves with rice alcohol, wild plants, and lye.[10]

Chemical Vats

With the advancement of chemistry, more direct chemical reduction methods were developed, offering faster and more controllable processes.

a) The Copperas Vat (Iron (II) Sulfate)

The copperas vat, using iron(II) sulfate (B86663) (FeSO₄), was a significant development. In an alkaline environment provided by lime (calcium hydroxide), the iron(II) ions are oxidized to iron(III), and in the process, indigo is reduced to this compound.

b) The Arsenic Vat ('Pencil Blue' Method)

In the 18th century, a method using arsenic trisulfide and a thickener was developed in England for the direct application of indigo, often by brush, hence the name 'pencil blue'.[1] The arsenic compound delayed the oxidation of the this compound, allowing for more precise application.[1]

c) The 'China Blue' Process

Another 18th-century English method involved printing the insoluble indigo pigment directly onto the fabric. The reduction was then carried out in a series of baths containing iron(II) sulfate, with air oxidation between each immersion.[1] This process was suitable for creating sharp designs but produced lighter shades than the 'pencil blue' method.[4]

d) The Glucose Process

Developed around 1880, the glucose process utilized a reducing sugar, such as fructose (B13574) or glucose, in an alkaline solution to reduce the indigo.[1][5] This method was a precursor to modern, more efficient chemical reduction techniques.

Quantitative Data Summary

The following table summarizes the key components used in various historical this compound preparation methods. It is important to note that precise historical recipes are scarce and would have varied significantly based on local materials, climate, and dyer's experience. The quantities presented are illustrative of the core components.

| Vat Type | Reducing Agent(s) | Alkali Source | Other Key Components |

| Woad Vat | Fermenting Woad Leaves | Woad Ash / Potash | - |

| Urine Vat | Bacteria (from stale urine) | Ammonia (from urea) | Madder (optional, for color) |

| Japanese 'Aizome' | Fermenting Indigo Leaves (sukumo) | Wood Ash | Wheat Bran, Sake |

| Gujarati Method | Sugar, Tamarind Seed Powder | Lime | - |

| Copperas Vat | Iron(II) Sulfate (Copperas) | Lime (Calcium Hydroxide) | - |

| Arsenic 'Pencil Blue' | Arsenic Trisulfide | - | Thickener |

| 'China Blue' Process | Iron(II) Sulfate | Lime | - |

| Glucose Process | Glucose or Fructose | - | Alkali (e.g., Soda Ash) |

Experimental Protocols

The following are generalized protocols for historical this compound preparation methods, synthesized from available historical descriptions. These are intended to be illustrative rather than exact historical recipes.

Protocol 1: Generalized Fermentation Vat (Urine Method)

-

Preparation of the Vat: A wooden vat is filled with stale urine.

-

Addition of Indigo: Powdered indigo pigment is added to the urine.

-

Incubation: The mixture is kept warm and stirred periodically. Fermentation begins, and the pH increases due to the formation of ammonia. The color of the liquid changes to a greenish-yellow, indicating the formation of this compound. This process could take several days to weeks.

-

Maintenance: The vat is "fed" with additional organic matter (e.g., bran) to sustain the microbial activity.

Protocol 2: The Copperas Vat (Iron-Lime Method)

-

Vat Preparation: Water is placed in a vat.

-

Addition of Alkali: Lime (calcium hydroxide) is added to the water to create a strongly alkaline solution.

-

Addition of Reductant: Iron(II) sulfate (copperas) is dissolved in the alkaline solution.

-

Addition of Indigo: Powdered indigo is added to the mixture.

-

Reduction: The mixture is stirred and allowed to react. The iron(II) is oxidized to iron(III) hydroxide, while the indigo is reduced to the soluble this compound. The solution will turn a clear yellow-green.

Visualizing the Processes

The following diagrams, created using the DOT language, illustrate the conceptual workflows and chemical relationships in historical this compound preparation.

References

- 1. Indigo dye - Wikipedia [en.wikipedia.org]

- 2. Chemistry of Indigo | Wild Colours natural dyes [wildcolours.co.uk]

- 3. wroot.blog [wroot.blog]

- 4. blog.onlinequiltmagazine.com [blog.onlinequiltmagazine.com]

- 5. artsnowlearning.org [artsnowlearning.org]

- 6. utupub.fi [utupub.fi]

- 7. Exploring the Origins of Aizome―Traditional Indigo Dyeing | JAPAN Monthly Web Magazine | JNTO [japan.travel]

- 8. vasudhaavastrram.in [vasudhaavastrram.in]

- 9. umi1.co.uk [umi1.co.uk]

- 10. Indigo in China: Ancient Roots – the thread [blog.fabrics-store.com]

The Photochemistry and Excited-State Dynamics of Leucoindigo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucoindigo, the reduced and soluble form of the iconic indigo (B80030) dye, plays a critical role in vat dyeing processes and has garnered significant interest in the field of photochemistry.[1][2][3] Unlike its oxidized counterpart, this compound exhibits a much richer and more complex photochemistry, characterized by competing deactivation pathways from its excited state.[4][5][6] Understanding the intricate excited-state dynamics of this compound is crucial for optimizing its use in traditional applications and for harnessing its potential in novel technologies such as photoswitchable materials and dye-sensitized solar cells.[2][7]

This technical guide provides a comprehensive overview of the photochemistry and excited-state dynamics of this compound and its derivatives. It summarizes key quantitative data, details the experimental protocols for investigating these phenomena, and visualizes the underlying photochemical pathways.

Core Photochemical Processes

Upon absorption of light, this compound is promoted to an excited singlet state (S₁). From this state, it can undergo several competing deactivation processes to return to the ground state (S₀). The primary deactivation pathways for this compound and its derivatives are:

-

Fluorescence: The radiative decay from the S₁ state back to the S₀ state, resulting in the emission of a photon. This compound derivatives exhibit significantly higher fluorescence quantum yields compared to their keto (oxidized) forms.[4]

-

Internal Conversion (IC): A non-radiative decay process from the S₁ state to the S₀ state. This process is in competition with fluorescence and intersystem crossing.[4][6]

-

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). This pathway is notably more efficient in this compound derivatives than in their keto forms.[4]

-

Photoisomerization: Upon excitation, this compound can undergo a trans-to-cis isomerization around the central carbon-carbon double bond.[8][9][10] This process occurs in the first excited singlet state and can lead to changes in the fluorescence quantum yield upon prolonged irradiation.[8][9]

-

Proton Transfer: Theoretical studies suggest that in the excited state, this compound can undergo single and double proton transfer, leading to different tautomeric forms and influencing the deactivation pathways.[5][11]

In contrast to the keto form of indigo, where internal conversion is the dominant deactivation pathway, the excited-state deactivation of this compound involves a dynamic interplay between fluorescence, internal conversion, and intersystem crossing.[4][12]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for this compound and its derivatives that have been reported in the literature.

Table 1: Quantum Yields of this compound and its Derivatives in Solution

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Intersystem Crossing Quantum Yield (ΦISC) | Internal Conversion Quantum Yield (ΦIC) |

| This compound | Various | 0.04 - 0.46[4] | 0.013 - 0.034[4] | Varies |

| Leuco-4,4'-dibutoxy-7,7'-dimethoxy-5,5'-dinitroindigo (DBMNI) | Various | Increases to ~0.2 with UV irradiation[8][9] | - | - |

| N-octyl-7,7'-diazaindigo (Leuco form) | - | ~10-fold higher than keto form[13] | - | - |

Table 2: Excited-State Lifetimes and Isomerization Quantum Yields

| Compound | Solvent | Fluorescence Lifetime (τF) | Isomerization Quantum Yield (ΦR) |

| This compound | Various | Biexponential decay: 0.12 ns and 2.17 ns[8][9] | 0.9[8][9] |

| Leuco-4,4'-dibutoxy-7,7'-dimethoxy-5,5'-dinitroindigo (DBMNI) | Various | - | 0.007[8][9] |

| N-octyl-7,7'-diazaindigo (Leuco form) | - | Comparable to this compound (~3.15 ns)[13] | - |

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the chemical reduction of indigo in an alkaline solution.

Methodology:

-

Preparation of Indigo Suspension: Suspend indigo powder in a deoxygenated solvent (e.g., a mixture of acetone (B3395972) and water, 60/40 v/v).[14]

-

Reduction: Add a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄), to the indigo suspension under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[12][15]

-

Alkalinization: Maintain an alkaline pH to ensure the solubility of the resulting this compound.

-

Confirmation: The conversion to this compound is confirmed by a color change from blue to a yellowish-green or colorless solution and by monitoring the disappearance of the indigo absorption maximum (around 610 nm) and the appearance of the this compound absorption maximum (around 410 nm) using UV-Vis spectroscopy.[14]

Fluorescence Quantum Yield (ΦF) Measurement (Relative Method)

The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[16][17]

Methodology:

-

Instrumentation: Utilize a steady-state spectrofluorometer and a UV-Vis spectrophotometer.

-

Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral range as the this compound sample.

-

Sample Preparation:

-

Prepare dilute solutions of both the this compound sample and the standard in the same deoxygenated solvent.

-

Adjust the concentrations of the solutions to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

-

Data Acquisition:

-

Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra of both the sample and the standard using the spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard.

-

Calculate the relative fluorescence quantum yield (ΦS) using the following equation[16]:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts S and R refer to the sample and reference, respectively.

-

-

Femtosecond Transient Absorption (TA) Spectroscopy

This technique is used to study the dynamics of short-lived excited states on a femtosecond to picosecond timescale.[13]

Methodology:

-

Instrumentation: A typical femtosecond transient absorption spectrometer consists of:

-

An ultrafast laser system to generate femtosecond pulses (e.g., a Ti:sapphire regenerative amplifier).

-

An optical parametric amplifier (OPA) to generate tunable pump pulses.

-

A mechanism to generate a white-light continuum probe pulse.

-

A delay line to control the time delay between the pump and probe pulses.

-

A detector (e.g., a CCD camera coupled to a spectrograph) to record the transient absorption spectra.[13]

-

-

Sample Preparation: Prepare a solution of this compound in a suitable deoxygenated solvent in a cuvette with a specific path length. The concentration should be adjusted to have an appropriate absorbance at the pump wavelength.

-

Data Acquisition:

-

The sample is excited by the pump pulse, which populates the excited state.

-

The probe pulse, delayed in time with respect to the pump pulse, passes through the sample, and its absorption is measured.

-

Transient absorption spectra are recorded at various time delays between the pump and probe pulses.[13][18]

-

-

Data Analysis:

-

The transient absorption data is represented as a three-dimensional map of ΔA (change in absorbance) as a function of wavelength and time delay.

-

Kinetic traces at specific wavelengths are extracted to monitor the decay of excited-state absorption or the recovery of the ground-state bleach.

-

Global fitting analysis of the kinetic traces at multiple wavelengths is performed to determine the lifetimes of the transient species.[13]

-

Visualizations

The following diagrams illustrate the key photochemical pathways and experimental workflows for studying this compound.

Caption: Key deactivation pathways from the excited state of this compound.

Caption: Experimental workflow for quantum yield determination.

Caption: Simplified workflow of a transient absorption experiment.

References

- 1. Photochemistry of Indigo: a long-standing controversy - Divulga UAB - University research dissemination magazine [uab.cat]

- 2. This compound Supplier|CAS 6537-68-4|For Research [benchchem.com]

- 3. This compound | dye | Britannica [britannica.com]

- 4. Characterization of the excited states of indigo derivatives in their reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A theoretical study of the photochemistry of indigo in its neutral and dianionic (this compound) forms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Excited-state isomerization of leuco indigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. edinst.com [edinst.com]

- 17. jasco-global.com [jasco-global.com]

- 18. mdpi.com [mdpi.com]

The Invisible Precursor: A Technical Guide to the Discovery and History of Leucoindigo in Dyeing

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of leucoindigo, the soluble, reduced form of indigo (B80030), in the historical and technological evolution of dyeing. From ancient fermentation vats to modern electrochemical processes, the transformation to this compound has been the cornerstone of creating the world's most iconic blue. This document provides a detailed examination of the discovery, chemistry, and application of this compound, complete with experimental protocols and quantitative data.

Introduction: The Challenge of an Insoluble Blue

Indigo, an organic compound with a distinct deep blue color, has been a prized dye for millennia, with the oldest known use dating back 6,000 years in Peru.[1] Derived from plants of the Indigofera genus, its history is intertwined with global trade and technological innovation.[1][2] However, the very property that makes indigo a desirable and permanent dye—its insolubility in water—also presents the greatest challenge in its application to textiles.[3][4] The solution to this conundrum lies in a chemical transformation to a colorless, water-soluble precursor: this compound.

The process, known as vat dyeing, involves the chemical reduction of indigo in an alkaline solution.[4] This creates the soluble leuco-form, which can penetrate textile fibers. A subsequent oxidation, typically through exposure to air, regenerates the insoluble blue indigo, trapping it within the fabric's structure.[5][6] This guide delves into the discovery and scientific underpinnings of this crucial intermediate.

Historical Perspective: From Ancient Vats to Synthetic Production

The use of this compound predates the formal discovery of its chemical structure. Ancient civilizations in India, China, Japan, and Egypt developed empirical methods to create indigo dyeing vats.[1][7] These early techniques relied on fermentation processes. Natural organic matter, such as stale urine, or the fermentation of plant materials containing indican, would create a reducing environment.[8][9] In this low-oxygen, alkaline bath, indigo would be reduced to its soluble leuco form.[8]

The scientific understanding of indigo and its transformation began in the 19th century. In 1880, Adolf von Baeyer first synthesized indigo, a monumental achievement that earned him the Nobel Prize in Chemistry in 1905.[4] This paved the way for the large-scale commercial production of synthetic indigo, which eventually replaced the natural dye in the global market.[7] The first commercially viable synthesis route is credited to Pfleger in 1901.[1]

The Chemistry of this compound

This compound, also known as "indigo white," is the reduced and protonated form of indigo. The transformation is a reversible redox reaction involving a two-electron, two-proton transfer.[6]

Indigo (Insoluble, Blue) ⇌ This compound (Soluble, Yellow-Green)

The insolubility of indigo is due to its planar structure and intermolecular hydrogen bonding. Upon reduction, the central double bond is broken, and two hydroxyl groups are formed, disrupting the planarity and allowing for solubility in an alkaline solution.[1]

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [10][11] |

| Molecular Weight | 264.28 g/mol | [10][11] |

| Appearance | Crystals, yellow-green in solution | [8][11] |

| Solubility | Soluble in alkaline solutions, DMSO, chloroform, nitrobenzene | [1][12] |

| Boiling Point | 591.3 ± 45.0 °C (Predicted) | [10] |

| pKa | 9.06 ± 0.50 (Predicted) | [10] |

| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [10] |

Experimental Protocols

Synthesis of Indigo (Baeyer-Drewson Reaction)

This laboratory-scale synthesis is a classic method for producing indigo.[4]

Methodology:

-

Dissolve approximately 0.1 g of 2-nitrobenzaldehyde (B1664092) in 2 cm³ of propanone (acetone) in a test tube with gentle swirling.[13]

-

Add 25 drops of deionized water and swirl to mix.[13]

-

Slowly add 20 drops of sodium hydroxide (B78521) solution. The solution will darken, and a purple solid (indigo) will precipitate.[13]

-

Allow the mixture to stand for 5 minutes to complete the precipitation.[13]

-

Filter the solution and wash the solid with deionized water until the washings are colorless.[13]

-

Allow the product to air dry.[13]

Preparation of a this compound Dye Vat (Vat Dyeing)

This protocol describes the reduction of indigo to this compound for dyeing textiles.

Methodology using Sodium Dithionite (B78146):

-

In a 50-mL flask, create a solution of 3 NaOH pellets in 10 mL of water.[4]

-

Add the synthesized indigo to this solution and heat to boiling while stirring.[4]

-

Separately, prepare an approximately 10% solution of sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) by stirring 3g of the powder into 27 mL of water.[4]

-

Add the sodium dithionite solution to the hot indigo suspension. The solution should turn from blue to a clear yellow-green, indicating the formation of this compound.[8]

-

Immerse a piece of fabric (e.g., cotton) into the this compound solution and allow it to soak.[4]

-

Remove the fabric and expose it to the air. The color will change from yellow-green back to blue as the this compound is oxidized to indigo.[4][14]

Methodology using Fructose (B13574) (Organic Vat):

-

For an 8-liter vat, use 50 g of powdered natural indigo, 150 g of fructose, and 100 g of calcium hydroxide (calx).[15]

-

Fill a 20L container with hot water (approximately 50°C).[15]

-

Add the indigo powder and stir well.[15]

-

Add the calcium hydroxide and stir.[15]

-

Add the fructose and stir in a circular motion for 2 minutes.[15]

-

Let the vat rest in a warm place for about an hour, stirring 3-4 times during this period.[15]

-

The vat is ready when the liquid is yellow-green and a bronze-colored film (the "indigo flower") forms on the surface.[15][16]

Visualizing the Process

The following diagrams illustrate the key chemical transformations and workflows in the use of this compound for dyeing.

Caption: The reversible redox reaction between indigo and this compound.

Caption: The workflow of the vat dyeing process using this compound.

Modern Developments and Future Outlook

While traditional reducing agents like sodium dithionite are effective, they can have negative environmental impacts.[6][17] Modern research focuses on more sustainable methods for producing this compound. These include:

-

Electrochemical Reduction: This method uses electricity to reduce indigo, significantly cutting down on chemical waste.[18]

-

Catalytic Hydrogenation: This process can be used to create stable, concentrated solutions of this compound.[19]

-